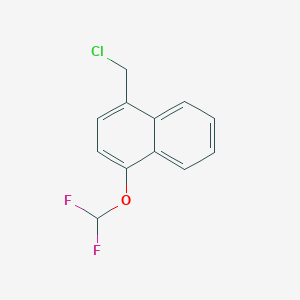
1-(Chloromethyl)-4-(difluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-(difluoromethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloromethyl group and a difluoromethoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-4-(difluoromethoxy)naphthalene can be achieved through several methods. One common approach involves the chloromethylation of 4-(difluoromethoxy)naphthalene using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of microreactors and ionic liquid catalysts can facilitate the rapid and controlled chloromethylation of 4-(difluoromethoxy)naphthalene, resulting in high yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-4-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products
Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of naphthalene carboxylic acids or aldehydes.
Reduction: Formation of 4-(difluoromethoxy)naphthalene.
Scientific Research Applications
1-(Chloromethyl)-4-(difluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized naphthalene derivatives.
Biology: Potential use in the development of fluorescent probes and imaging agents due to its naphthalene core.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(difluoromethoxy)naphthalene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The difluoromethoxy group can influence the electronic properties of the naphthalene ring, affecting the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)naphthalene: Lacks the difluoromethoxy group, making it less electron-withdrawing and potentially less reactive in certain chemical reactions.
4-(Difluoromethoxy)naphthalene: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
1-(Bromomethyl)-4-(difluoromethoxy)naphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may exhibit different reactivity due to the larger atomic radius and different bond dissociation energy of bromine compared to chlorine.
Uniqueness
1-(Chloromethyl)-4-(difluoromethoxy)naphthalene is unique due to the presence of both chloromethyl and difluoromethoxy groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C12H9ClF2O |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H9ClF2O/c13-7-8-5-6-11(16-12(14)15)10-4-2-1-3-9(8)10/h1-6,12H,7H2 |
InChI Key |
NOXNLJIBSSYYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


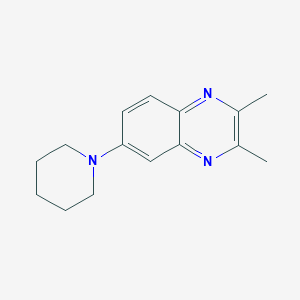
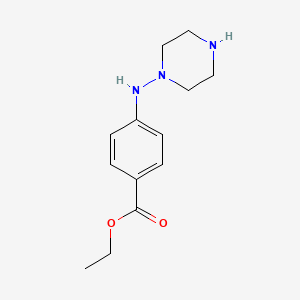

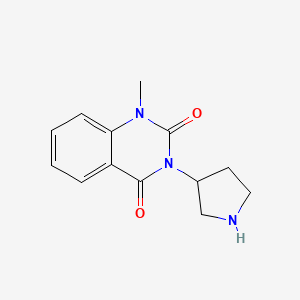


![Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-](/img/structure/B11867321.png)
![7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one](/img/structure/B11867327.png)
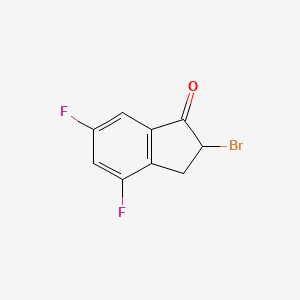
![2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate](/img/structure/B11867335.png)

![[1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid](/img/structure/B11867365.png)


